N-(2,5-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Description
N-(2,5-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H17F2N3O4S and its molecular weight is 397.4. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
N-(2,5-difluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide derivatives have been researched for their application in corrosion inhibition. A study by Yıldırım and Cetin (2008) focused on synthesizing acetamide derivatives with long alkyl side chains to test their efficiency in preventing corrosion in steel coupons in acidic and mineral oil mediums. They found that these compounds showed promising inhibition efficiencies, particularly in acidic media, highlighting their potential in corrosion prevention applications (Yıldırım & Cetin, 2008).
Synthesis of Derivatives
Research has been conducted on the synthesis of various derivatives of N-(2,5-difluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide for different applications. For instance, Ando, Wada, and Sato (2006) described a novel one-pot synthesis method for N-difluoromethyl-2-pyridone derivatives using these acetamide precursors. This method is significant for the facile production of pyridone derivatives, which have potential applications in various fields (Ando, Wada, & Sato, 2006).
Anticonvulsant Activity
Kamiński, Wiklik, and Obniska (2015) synthesized new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in animal models. This study highlights the potential therapeutic applications of these compounds in the treatment of epilepsy and related disorders (Kamiński, Wiklik, & Obniska, 2015).
Antioxidant Activity
Talapuru, Gopala, Adivireddy, and Venkatapuram (2014) explored the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles derived from these acetamides. Their study found that certain derivatives exhibited excellent antioxidant activity, surpassing that of standard ascorbic acid, indicating their potential use as antioxidants (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Antimicrobial Activity
Mahyavanshi, Shukla, and Parmar (2017) synthesized and evaluated the antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide. Their results indicated potential applications of these compounds in addressing bacterial and fungal infections (Mahyavanshi, Shukla, & Parmar, 2017).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c18-12-3-5-14(19)15(9-12)20-16(23)11-21-10-13(4-6-17(21)24)27(25,26)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBOMLBXCKBNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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